

ATM-3507 Trihydrochloride: A Comparative Analysis of Synergy with Vincristine versus Paclitaxel

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Compound of Interest

Compound Name: ATM-3507 trihydrochloride

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This guide provides an objective comparison of the synergistic effects of **ATM-3507 trihydrochloride**, a novel anti-tropomyosin agent, when combined with the microtubule-destabilizing agent vincristine and the microtubule-stabilizing agent paclitaxel. The information presented is collated from preclinical studies and is intended to inform further research and drug development efforts.

Introduction to the Agents

ATM-3507 Trihydrochloride: A potent and specific inhibitor of the cancer-associated tropomyosin isoform Tpm3.1.[1][2] By binding to Tpm3.1, ATM-3507 disrupts the integrity of actin filaments, leading to cancer cell death.[3][4][5]

Vincristine: A vinca alkaloid that acts as a microtubule-destabilizing agent. It inhibits the polymerization of tubulin dimers into microtubules, leading to mitotic arrest in the M phase of the cell cycle and subsequent apoptosis.[6][7][8]

Paclitaxel: A taxane that functions as a microtubule-stabilizing agent. It promotes the assembly of tubulin into microtubules and prevents their disassembly, resulting in the formation of abnormal microtubule bundles and mitotic arrest, ultimately leading to apoptosis.[9][10][11][12]

Comparative Synergy Analysis

A key study investigating the combinatorial effects of ATM-3507 with anti-microtubule agents in epithelial ovarian cancer cell lines (A2780, A2780cis, and OVCAR4) provides a direct comparison of its synergy with a vinca alkaloid (vinorelbine, a close analogue of vincristine) and paclitaxel.^[13] The synergy was quantified using the Chou-Talalay method, where a Combination Index (CI) less than 1 indicates synergy.

Cell Viability

The combination of ATM-3507 with either vinorelbine or paclitaxel resulted in a synergistic reduction in the viability of all tested ovarian cancer cell lines.^[13]

Table 1: Combination Index (CI) for Cell Viability (72h Treatment)^[13]

Cell Line	ATM-3507 + Vinorelbine (CI Value)	ATM-3507 + Paclitaxel (CI Value)
A2780	Synergistic (CI < 1)	Synergistic (CI < 1)
A2780cis	Synergistic (CI < 1)	Synergistic (CI < 1)
OVCAR4	Synergistic (CI < 1)	Synergistic (CI < 1)

Note: The original study presents the data graphically; this table summarizes the synergistic outcome. For precise CI values at different effect levels, refer to the source publication.

Apoptosis Induction

A notable difference was observed in the induction of apoptosis. The combination of ATM-3507 and vinorelbine showed a synergistic increase in apoptosis, while the combination with paclitaxel did not.^[13]

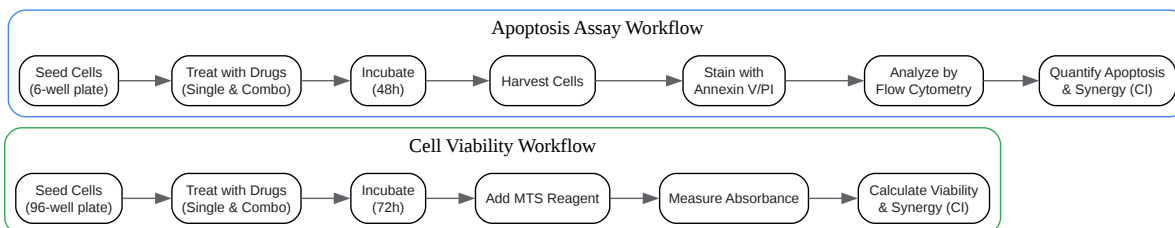
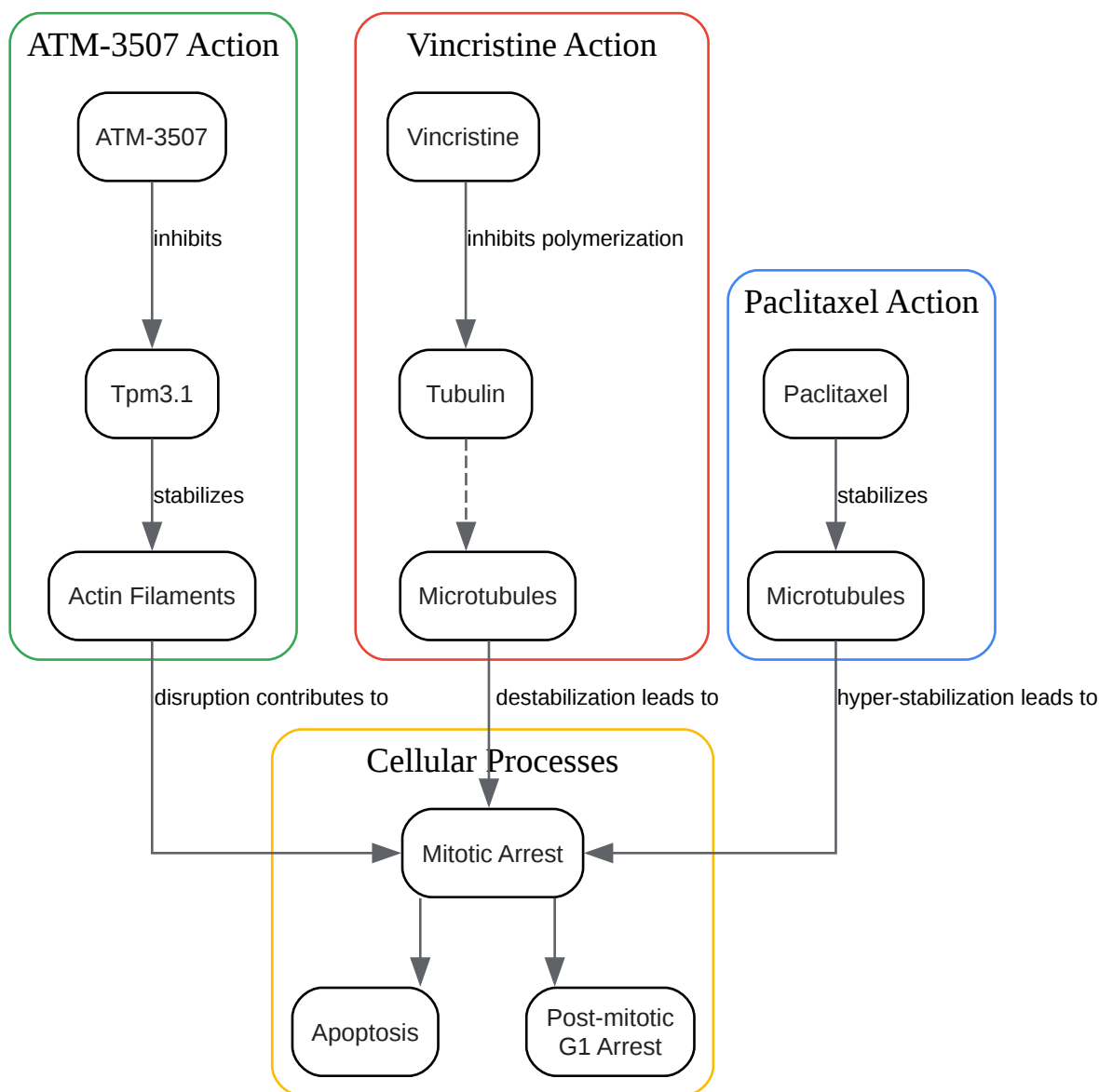
Table 2: Combination Index (CI) for Apoptosis (48h Treatment)^[13]

Cell Line	ATM-3507 + Vinorelbine (CI Value)	ATM-3507 + Paclitaxel (CI Value)
A2780	Synergistic (CI < 1)	Not Synergistic
A2780cis	Synergistic (CI < 1)	Not Synergistic
OVCAR4	Synergistic (CI < 1)	Not Synergistic

Mechanistic Insights into Differential Synergy

The differential synergistic effects on apoptosis suggest distinct underlying mechanisms. Studies indicate that ATM-3507 significantly prolongs the mitotic arrest induced by vinorelbine, leading to elevated activity of the spindle assembly checkpoint and subsequent mitotic cell death.[\[13\]](#) In contrast, ATM-3507 has a minor impact on the mitotic defects induced by paclitaxel.[\[13\]](#) However, both combinations were found to substantially increase post-mitotic G1 arrest.[\[13\]](#)

Further research in neuroblastoma models has also demonstrated a strong synergistic effect between ATM-3507 and vincristine, leading to G2-M arrest, disruption of the mitotic spindle, and apoptosis.[\[1\]](#)[\[14\]](#)[\[15\]](#)



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